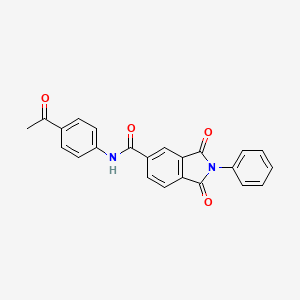![molecular formula C19H22F3N3O B6014782 1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound has been found to possess several biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also possesses analgesic properties by modulating the activity of certain pain receptors. Additionally, it has been found to have anticonvulsant effects by reducing the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol in lab experiments is its ability to modulate the activity of certain neurotransmitters, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that this compound may have potential in the treatment of cancer, due to its ability to inhibit the growth of certain cancer cells. Additionally, further studies are needed to evaluate the potential toxicity of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. Its ability to modulate the activity of certain neurotransmitters makes it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and to evaluate its potential toxicity before it can be used in clinical trials.
Synthesis Methods
The synthesis of 1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reacted with piperidine and formaldehyde to yield the final product.
Scientific Research Applications
1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol has been extensively studied for its potential application in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of these conditions.
Properties
IUPAC Name |
1-[3-[[[3-(trifluoromethyl)phenyl]methylamino]methyl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c20-19(21,22)16-6-1-4-14(10-16)11-23-12-15-5-2-8-24-18(15)25-9-3-7-17(26)13-25/h1-2,4-6,8,10,17,23,26H,3,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJHEBLAIQJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNCC3=CC(=CC=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-biphenylyl[1-(3-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6014709.png)
![1-({1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6014714.png)
![3-oxo-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}-1-indanecarboxamide](/img/structure/B6014715.png)

![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-4-methoxybenzamide](/img/structure/B6014758.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)
![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)

![N-(3-isopropoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014792.png)
![propyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6014796.png)

